molecular formula C10H6N2O5 B8550586 8-Nitro-4-oxo-4H-1-benzopyran-2-carboxamide

8-Nitro-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No. B8550586
M. Wt: 234.16 g/mol
InChI Key: AIPZFOQVCBJUNA-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

Phosphorous oxychloride (2.86 ml) was added very slowly at 0° C. to dry N,N-dimethylformamide (40 ml) and the mixture was left under stirring at room temperature for 35 minutes. After that a solution of 8-nitro-4-oxo-4H-1-benzopyran-2-carboxamide (1.515 g, 6.47 mmol) in N,N-dimethylformamide (10 ml) was added and the mixture was left under stirring at room temperature for 18 h. After this time, the reaction mixture was poured onto an ice-water mixture (100 ml) and extracted with ethyl acetate (4×40 ml). After drying and removing the solvents under reduced pressure, a residue was obtained which was purified by chromatography through a silica gel column. Eluting with hexane:chloroform, 7:3, 1.094 g of the title product were recovered (78% yield).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.515 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[N+:6]([C:9]1[C:18]2[O:17][C:16]([C:19]([NH2:21])=O)=[CH:15][C:14](=[O:22])[C:13]=2[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]>CN(C)C=O>[N+:6]([C:9]1[C:18]2[O:17][C:16]([C:19]#[N:21])=[CH:15][C:14](=[O:22])[C:13]=2[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.515 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)N)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
under stirring at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×40 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removing the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
a residue was obtained which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through a silica gel column
WASH
Type
WASH
Details
Eluting with hexane
CUSTOM
Type
CUSTOM
Details
chloroform, 7:3, 1.094 g of the title product were recovered (78% yield)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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